molecular formula C19H27NO4 B13712671 (1r,4r)-4-((((Benzyloxy)carbonyl)(isopropyl)amino)methyl)cyclohexanecarboxylic acid

(1r,4r)-4-((((Benzyloxy)carbonyl)(isopropyl)amino)methyl)cyclohexanecarboxylic acid

Cat. No.: B13712671
M. Wt: 333.4 g/mol
InChI Key: YYULWWXBCVUPGQ-UHFFFAOYSA-N
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Description

(1r,4r)-4-((((Benzyloxy)carbonyl)(isopropyl)amino)methyl)cyclohexanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a benzyloxycarbonyl group, and an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-((((Benzyloxy)carbonyl)(isopropyl)amino)methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexane ring, the introduction of the benzyloxycarbonyl group, and the attachment of the isopropylamino group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-((((Benzyloxy)carbonyl)(isopropyl)amino)methyl)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced.

Scientific Research Applications

(1r,4r)-4-((((Benzyloxy)carbonyl)(isopropyl)amino)methyl)cyclohexanecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1r,4r)-4-((((Benzyloxy)carbonyl)(isopropyl)amino)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: An aromatic compound with a similar benzyloxycarbonyl group.

    p-Hydroxyphenylethanol: Contains a hydroxyl group on the aromatic ring.

    4-Hydroxybenzaldehyde: Features an aldehyde group on the aromatic ring.

Uniqueness

(1r,4r)-4-((((Benzyloxy)carbonyl)(isopropyl)amino)methyl)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H27NO4

Molecular Weight

333.4 g/mol

IUPAC Name

4-[[phenylmethoxycarbonyl(propan-2-yl)amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C19H27NO4/c1-14(2)20(12-15-8-10-17(11-9-15)18(21)22)19(23)24-13-16-6-4-3-5-7-16/h3-7,14-15,17H,8-13H2,1-2H3,(H,21,22)

InChI Key

YYULWWXBCVUPGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1CCC(CC1)C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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